Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide
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Overview
Description
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a dodecylsulfinyl substituent, and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the thiophenol core: This can be achieved through the reaction of a suitable thiol with a halogenated aromatic compound under basic conditions.
Introduction of the dodecylsulfinyl group: This step involves the oxidation of a dodecyl sulfide to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization to form the tetrahydro structure: This can be done through intramolecular cyclization reactions, often facilitated by the use of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted thiophenol derivatives.
Scientific Research Applications
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar tetrahydro structure but lacking the dodecylsulfinyl and thiophenol groups.
Dodecylsulfinylbenzene: Contains the dodecylsulfinyl group but lacks the tetrahydro and thiophenol structures.
Uniqueness
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the combination of its tetrahydro structure, dodecylsulfinyl substituent, and thiophenol group
Properties
CAS No. |
79355-79-6 |
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Molecular Formula |
C16H32O4S2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
4-dodecylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-21(18)16-14-22(19,20)13-15(16)17/h15-17H,2-14H2,1H3 |
InChI Key |
SYBGQUOWIDTOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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